molecular formula C15H14N4O3S2 B2955566 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide CAS No. 701931-43-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2955566
CAS No.: 701931-43-3
M. Wt: 362.42
InChI Key: SVYATUGFKPREOQ-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl (-SO₂N(CH₃)₂) group and at position 2 with a pyridine-4-carboxamide moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in binding biological targets, such as kinases and enzymes, through hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-3-4-12-13(9-11)23-15(17-12)18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYATUGFKPREOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1. Synthetic Routes and Reaction Conditions:

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. A general approach might include:

  • Formation of benzothiazole ring: This often starts with a reaction between 2-aminobenzenethiol and a suitable carboxylic acid derivative, forming the benzothiazole core under conditions like reflux in the presence of a dehydrating agent.

  • Introduction of dimethylsulfamoyl group: Dimethylsulfamoyl chloride can be reacted with the benzothiazole under basic conditions to introduce the sulfonamide group.

  • Coupling with pyridine-4-carboxamide: The final step would involve the coupling of the modified benzothiazole with pyridine-4-carboxamide under conditions like using a coupling agent such as EDC or HATU in an organic solvent, typically DMF or DCM.

2. Industrial Production Methods:

Industrial production methods focus on optimizing yields and ensuring the scalability of the synthesis process. This may involve:

  • Batch or continuous flow reactors: to manage exothermic reactions safely.

  • Automated synthesis platforms: that can handle the complex multi-step synthesis.

  • Purification processes: like crystallization, chromatography, or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

1. Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.

  • Reduction: Reduction reactions may target the pyridine ring or the benzothiazole ring under suitable conditions.

  • Substitution: Electrophilic or nucleophilic substitution can occur at the aromatic rings, particularly at positions activated by electron-donating groups.

2. Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

  • Substituting Reagents: Such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.

3. Major Products:

  • From Oxidation: Sulfoxides or sulfones.

  • From Reduction: Hydrogenated benzothiazoles or reduced pyridines.

  • From Substitution: Derivatives with new functional groups on the aromatic rings.

Scientific Research Applications

1. Chemistry:

Used as a precursor in the synthesis of more complex organic molecules, offering a scaffold for further functionalization.

2. Biology:

Serves as a probe for studying enzyme interactions, particularly those involving sulfonamide groups, due to its structural similarity to biologically active molecules.

3. Medicine:

Investigated for its potential in drug discovery, particularly as an anti-inflammatory or anticancer agent due to the pharmacophores present in its structure.

4. Industry:

Employed in the development of materials with specific electronic properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

1. Molecular Targets and Pathways:

  • Enzyme Inhibition: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the substrate or binding to the active site.

  • Signal Transduction Pathways: Modulation of pathways involved in cell signaling, particularly those involving sulfamoyl-containing compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Benzothiazole Derivatives

Key analogs identified in the evidence include:

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide
  • Structure : Benzothiazole with 4,5-dichloro substituents and a 3,5-dimethoxybenzamide group at position 2.
  • Properties : Higher molecular weight and peak area in chromatographic analysis compared to other compounds in P. guineense extracts .
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide (Compound 20)
  • Structure: Features a 6-aminosulfonyl (-SO₂NH₂) group and a pyrimidine-thioacetamide substituent at position 2.
  • Synthesis : Prepared via alkylation reactions, highlighting the sensitivity of benzothiazole derivatives to substituent-directed synthetic pathways .
  • Comparison: The aminosulfonyl group (-SO₂NH₂) differs from dimethylsulfamoyl (-SO₂N(CH₃)₂) in electronic and lipophilic properties, which may alter target affinity or metabolic stability.
Patent-Derived Analogs (Examples 1 and 24)
  • Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Example 24 : Incorporates an adamantane moiety and pyrido-pyridazine scaffold.
  • Comparison: The tetrahydroquinoline and adamantane groups introduce rigid, bulky substituents, contrasting with the pyridine-4-carboxamide’s planar structure in the target compound.

Substituent Impact on Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Benzothiazole Derivatives
Compound Name Substituents (Position) Key Properties Reference
Target Compound 6-(dimethylsulfamoyl), 2-(pyridine-4-carboxamide) Enhanced solubility, potential kinase inhibition
N-(4,5-Dichloro-benzothiazol-2-yl)-benzamide 4,5-Cl, 2-(3,5-dimethoxybenzamide) High chromatographic retention, steric bulk
Compound 20 6-(aminosulfonyl), 2-(pyrimidine-thioacetamide) Synthetic versatility, moderate lipophilicity
Patent Example 1 2-(tetrahydroquinoline-thiazole-carboxylic acid) Rigid scaffold, potential enzyme inhibition
Key Observations:
  • Solubility: Dimethylsulfamoyl and aminosulfonyl groups improve aqueous solubility compared to hydrophobic substituents like dichloro or adamantane.
  • Synthetic Complexity : Bulky substituents (e.g., adamantane in Example 24) require multi-step syntheses, whereas carboxamide groups (target compound) enable straightforward coupling reactions.

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyridine ring, a benzothiazole moiety, and a sulfonamide functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2S2. The presence of the sulfonamide group allows for nucleophilic substitutions, while the carboxamide can undergo hydrolysis under various conditions. These functional groups enable the compound to participate in various chemical reactions typical for aromatic systems.

This compound exhibits notable biological activities primarily through its inhibition of specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in tumor growth and metastasis.

The compound's mechanism can be summarized as follows:

  • Inhibition of STAT3 Pathway : By interfering with STAT3 signaling, the compound may reduce cellular proliferation and promote apoptosis in cancer cells.
  • Modulation of Cellular Signaling : It has the potential to alter other signaling pathways that are crucial for cancer cell survival and proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown promising results in vitro against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (BT549) cells .
  • IC50 Values : In a study comparing its efficacy with standard anticancer drugs like tamoxifen, this compound exhibited competitive IC50 values, indicating its potential as an effective therapeutic agent .

Other Biological Activities

Beyond its anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities due to its structural features:

  • Anti-inflammatory Potential : The compound's ability to modulate inflammatory pathways has been suggested but requires further investigation to establish its efficacy in clinical settings.
  • Antimicrobial Properties : Preliminary data indicate that similar compounds within this class exhibit antimicrobial activity, suggesting that this compound may also have applications in treating infections.

Case Studies and Research Findings

StudyFindingsReference
In Vitro CytotoxicitySignificant inhibition of A549 and BT549 cell lines with competitive IC50 values against tamoxifen
Mechanism ExplorationIdentified as an inhibitor of the STAT3 pathway
Antimicrobial ActivitySimilar compounds show promise; further studies needed

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